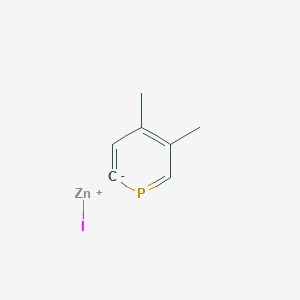
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodozinc(1+) 4,5-dimethylphosphinin-2-ide typically involves the reaction of 4,5-dimethylphosphinine with a zinc iodide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different zinc-phosphinine complexes.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinine oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Mecanismo De Acción
The mechanism by which Iodozinc(1+) 4,5-dimethylphosphinin-2-ide exerts its effects involves the interaction of its zinc and iodine atoms with various molecular targets. The zinc atom can coordinate with electron-rich sites on proteins and other biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other zinc-phosphinine complexes and halogenated phosphinines. Examples include:
- Zinc(1+) 4,5-dimethylphosphinin-2-ide
- Iodozinc(1+) 4,5-dimethylphosphinine
Uniqueness
What sets Iodozinc(1+) 4,5-dimethylphosphinin-2-ide apart is its unique combination of iodine and zinc within the phosphinine framework
Propiedades
Número CAS |
143251-27-8 |
|---|---|
Fórmula molecular |
C7H8IPZn |
Peso molecular |
315.4 g/mol |
InChI |
InChI=1S/C7H8P.HI.Zn/c1-6-3-4-8-5-7(6)2;;/h3,5H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UZOCAPIACZINLA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=P[C-]=C1)C.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


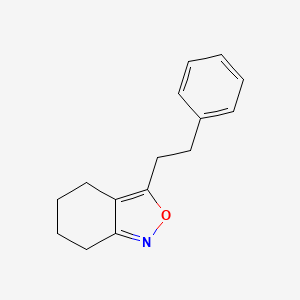
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
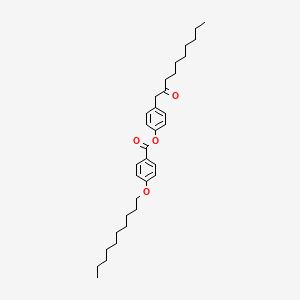
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
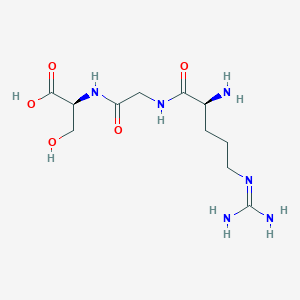
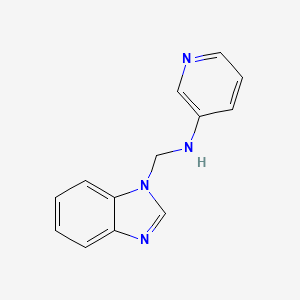


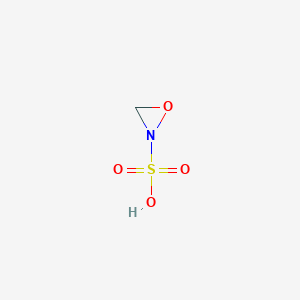


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)

